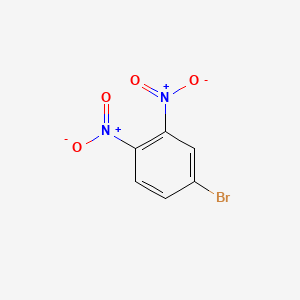
4-Bromo-1,2-dinitrobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Bromo-1,2-dinitrobenzene can be achieved from bromobenzene by nitration in water, yielding a product with purity higher than 99.0% and a yield reaching 94.8%. This process highlights its efficient production for use in further chemical applications (Xuan et al., 2010).
Molecular Structure Analysis
Molecular structure analyses of related dinitrobenzenes have been performed using methods like single-crystal x-ray diffraction, UV-visible spectrophotometry, and NMR spectroscopy. These studies reveal intricate details about the rotation of nitro groups and other molecular conformations, which are crucial for understanding the chemical behavior of 4-Bromo-1,2-dinitrobenzene and its derivatives (Remedi et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving 4-Bromo-1,2-dinitrobenzene include nucleophilic substitution reactions, where the reactivity of the bromine atom plays a crucial role. The order of reactivity of halogens in such reactions has been studied, providing insights into the chemical properties and reactivities of halogenated dinitrobenzenes (Cortier et al., 2010).
Physical Properties Analysis
The physical properties of bromo- and bromomethyl-substituted benzenes, which share structural similarities with 4-Bromo-1,2-dinitrobenzene, have been studied. These analyses include X-ray structure determinations revealing interactions like C-H···Br, C-Br···Br, and C-Br···π, which are vital for understanding the crystalline packing and physical characteristics of these compounds (Jones et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Bromo-1,2-dinitrobenzene are influenced by its functional groups. Studies on related compounds emphasize the importance of electrophilic additions and substitutions, where the bromo and nitro groups play pivotal roles in determining the compound's reactivity and the formation of various derivatives (Campbell & Hogg, 1967).
Aplicaciones Científicas De Investigación
Application 1: Preparation of 2,4-Dinitrophenol
- Summary of the Application : 4-Bromo-1,2-dinitrobenzene is used in the preparation of 2,4-dinitrophenol .
- Methods of Application : The compound is treated with a KO2-crown ether complex in benzene .
- Results or Outcomes : The result of this reaction is 2,4-dinitrophenol .
Application 2: Protein Determination and Glutathione S-Transferase (GST) Assay
- Summary of the Application : 4-Bromo-1,2-dinitrobenzene is used as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) .
- Methods of Application : The specific experimental procedures are not mentioned in the source .
- Results or Outcomes : The outcomes of these assays would be the determination of protein levels and GST activity .
Application 3: Nucleophilic Aromatic Substitution
- Summary of the Application : 4-Bromo-1,2-dinitrobenzene is involved in nucleophilic aromatic substitution reactions .
- Methods of Application : The compound undergoes a reaction with a nucleophile, forming a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
- Results or Outcomes : The outcomes of these reactions are new compounds formed by the substitution of the bromine atom in the aromatic ring with a nucleophile .
Application 4: Analysis of N-terminal Amino Acids in Polypeptide Chains
- Summary of the Application : 4-Bromo-1,2-dinitrobenzene is used in the analysis of the N-terminal amino acids in polypeptide chains .
- Methods of Application : The compound reacts with the amino groups of peptides and proteins .
- Results or Outcomes : The outcomes of these reactions would be the identification of the N-terminal amino acids in polypeptide chains .
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-1,2-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZZFQZGVFMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209857 | |
| Record name | NSC 10252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-dinitrobenzene | |
CAS RN |
610-38-8 | |
| Record name | 4-Bromo-1,2-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 10252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-38-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 10252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dinitrobromobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BN4PBM7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)

![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)









